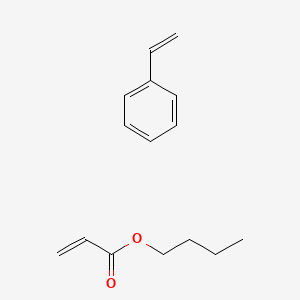

Butyl prop-2-enoate;styrene

Description

Significance of Butyl Acrylate-Styrene Copolymerization in Polymer Science and Technology

The copolymerization of butyl acrylate (B77674) and styrene (B11656) holds significant importance in polymer science and technology due to the ability to tailor the properties of the resulting material by adjusting the ratio of the two monomers. Styrene provides hardness, durability, and water resistance, while butyl acrylate imparts flexibility, softness, and low-temperature toughness. nih.govgantrade.com This synergy allows for the creation of copolymers with a broad spectrum of characteristics, making them suitable for diverse applications.

One of the primary applications of poly(butyl acrylate-co-styrene) is in the formulation of latex paints and coatings. researchgate.nettzgroupusa.com These water-based systems benefit from the copolymer's excellent film-forming properties, adhesion to various substrates, and resistance to weathering and yellowing. mcpolymers.com The hydrophobic nature of styrene contributes to superior water resistance, a crucial property for protective coatings. mcpolymers.com

In the realm of adhesives and sealants, the copolymer's adjustable glass transition temperature (Tg), achieved by varying the monomer ratio, allows for the production of pressure-sensitive adhesives with optimized tackiness and peel strength. tzgroupusa.com The flexibility endowed by the butyl acrylate component is particularly beneficial in these applications.

Furthermore, the copolymer is utilized in the textile industry for finishing treatments, enhancing the feel and durability of fabrics. It also finds use in paper coatings, where it improves gloss and printability. researchgate.net The ability to modify the copolymer's structure, for instance, by creating core-shell nanoparticles, opens up possibilities for advanced applications such as controlled-release drug delivery systems and materials with specific optical properties. usm.mynih.gov

Recent research has also explored the use of poly(butyl acrylate-co-styrene) copolymers in more specialized areas. For example, sulfonated versions of these copolymers are being investigated as potential membranes for proton exchange membrane (PEM) fuel cells due to their chemical resistance and proton exchange capabilities. researchgate.net Additionally, their use as toughening agents in cementitious materials is being studied to improve the fracture energy and toughness of mortars. mdpi.com

The versatility of polymerization techniques, including emulsion, suspension, and controlled radical polymerization methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, further enhances the significance of this copolymer system. nih.govmdpi.comacs.org These methods allow for precise control over the copolymer's architecture, molecular weight, and composition, leading to materials with highly specific and predictable properties. mdpi.comacs.org

Interactive Data Table: Applications of Poly(butyl acrylate-co-styrene)

| Application Area | Key Properties Utilized |

| Paints & Coatings | Durability, Water Resistance, Adhesion, Weatherability |

| Adhesives & Sealants | Flexibility, Tackiness, Peel Strength |

| Textile Finishing | Softness, Durability |

| Paper Coatings | Gloss, Printability |

| Construction Materials | Toughness, Fracture Resistance |

| Fuel Cell Membranes | Chemical Resistance, Proton Conductivity |

Historical Development and Evolution of Research on Butyl Acrylate-Styrene Copolymers

The study of butyl acrylate-styrene copolymers is rooted in the broader history of polymer science, particularly the development of emulsion polymerization techniques. Early research into copolymerization, dating back to the mid-20th century, laid the groundwork for understanding how different monomers react to form a single polymer chain. royalsocietypublishing.orgroyalsocietypublishing.org These foundational studies investigated the kinetics and mechanisms of copolymerization, including the determination of monomer reactivity ratios, which are crucial for predicting the composition of the resulting copolymer. royalsocietypublishing.org

Investigations into the copolymerization of styrene and acrylates, including butyl acrylate, were driven by the desire to combine the desirable properties of polystyrene (rigidity and low cost) with those of polyacrylates (flexibility and weatherability). nih.govmcpolymers.com The development of emulsion polymerization was a significant milestone, providing a commercially viable method for producing stable aqueous dispersions of these copolymers, which became the basis for latex paints and adhesives. researchgate.net

In the 1960s, research into acrylonitrile (B1666552) styrene acrylate (ASA) polymers, which often use butyl acrylate as a rubber phase, marked a significant step in creating weather-resistant thermoplastics as an alternative to acrylonitrile butadiene styrene (ABS). wikipedia.org This highlighted the role of butyl acrylate in improving the impact strength and durability of styrenic polymers.

The latter half of the 20th century saw continued refinement in the synthesis and characterization of poly(butyl acrylate-co-styrene). Researchers focused on understanding the relationship between the copolymer's microstructure and its macroscopic properties. For instance, studies explored how varying the monomer feed composition during polymerization affects the final copolymer composition and properties. researchgate.net

The advent of controlled/"living" radical polymerization techniques, such as Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, in the late 20th and early 21st centuries revolutionized the field. frontiersin.orgrsc.org These methods offered unprecedented control over polymer architecture, allowing for the synthesis of well-defined block copolymers and other complex structures. mdpi.comnih.gov This opened up new avenues for research into the self-assembly and performance of these materials. For example, ATRP has been used to synthesize styrene and n-butyl acrylate copolymers with controlled molecular weights and low polydispersity, enabling more precise studies of their structure-property relationships. acs.orgcmu.edu

More recent research has delved into the synthesis of poly(butyl acrylate-co-styrene) with specific morphologies, such as core-shell particles, and their application in advanced materials. usm.mymdpi.com There is also a growing interest in producing these copolymers through more environmentally friendly processes, such as miniemulsion polymerization, and in using them for applications like modifying construction materials to enhance their performance. mdpi.commdpi.com

Interactive Data Table: Evolution of Research Focus on Butyl Acrylate-Styrene Copolymers

| Era | Key Research Focus |

| Mid-20th Century | Fundamental kinetics and mechanism of copolymerization, reactivity ratios. royalsocietypublishing.orgroyalsocietypublishing.org |

| 1960s | Development of impact-modified styrenic polymers like ASA. wikipedia.org |

| Late 20th Century | Refinement of emulsion polymerization techniques, structure-property relationships. researchgate.net |

| Late 20th - Early 21st Century | Advent of controlled/living radical polymerization (NMP, ATRP, RAFT) for precise architectural control. acs.orgfrontiersin.orgrsc.org |

| Present | Synthesis of specific morphologies (e.g., core-shell), advanced applications, and sustainable production methods. usm.mymdpi.commdpi.commdpi.com |

Propriétés

Numéro CAS |

25767-47-9 |

|---|---|

Formule moléculaire |

C15H20O2 |

Poids moléculaire |

232.32 g/mol |

Nom IUPAC |

butyl prop-2-enoate;styrene |

InChI |

InChI=1S/C8H8.C7H12O2/c1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h2-7H,1H2;4H,2-3,5-6H2,1H3 |

Clé InChI |

TUZBYYLVVXPEMA-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

SMILES canonique |

CCCCOC(=O)C=C.C=CC1=CC=CC=C1 |

Autres numéros CAS |

25767-47-9 |

Origine du produit |

United States |

Polymerization Methodologies for Butyl Acrylate Styrene Copolymers

Conventional Free Radical Copolymerization (FRP)

Free radical polymerization proceeds via a mechanism involving initiation, propagation, and termination steps. In the context of butyl acrylate (B77674) and styrene (B11656) copolymerization, this method allows for the production of a diverse range of copolymers with varying properties. The reactivity ratios of the monomers play a crucial role in the final polymer microstructure. For the styrene and butyl acrylate system, these ratios have been determined under various conditions. For instance, in one study, the reactivity ratios were found to be rstyrene = 0.68–0.82 and rbutyl acrylate = 0.22–0.26. acs.org Another investigation reported reactivity ratios for styrene and butyl acrylate as 0.926 and 0.238, respectively. frontiersin.org These values indicate that a styrene-terminated radical prefers to add to a styrene monomer, while a butyl acrylate-terminated radical also shows a preference for adding to a styrene monomer over its own monomer.

Bulk copolymerization of styrene and butyl acrylate is carried out in a reaction vessel containing only the two monomers and a soluble initiator, without any solvent. An experimental investigation into the kinetics of bulk free radical copolymerization of this system was conducted at 50°C using 2,2′-azobisisobutyronitrile (AIBN) as the initiator. scispace.com This method is advantageous for producing pure polymers. However, the viscosity of the reaction medium increases significantly with conversion, which can lead to challenges in heat and mass transfer. researchgate.net

Research has also explored controlled/living free radical polymerization in bulk using the reversible addition-fragmentation chain transfer (RAFT) process. acs.org This allows for better control over the polymer architecture and molecular weight distribution.

Table 1: Experimental Conditions for Bulk Copolymerization of Styrene and Butyl Acrylate

| Parameter | Value | Reference |

| Monomers | Styrene, Butyl Acrylate | scispace.com |

| Initiator | 2,2′-azobisisobutyronitrile (AIBN) | scispace.com |

| Temperature | 50°C | scispace.com |

| Conversion Level (for reactivity ratio determination) | < 7% | scispace.com |

This table summarizes typical conditions for the bulk free radical copolymerization of styrene and butyl acrylate.

In solution copolymerization, the monomers and initiator are dissolved in a non-reactive solvent. This method helps to control the viscosity of the reaction mixture and dissipate the heat generated during polymerization. The copolymerization of styrene and butyl acrylate in benzene (B151609) solution has been investigated to understand the effect of the solvent on the reaction steps. royalsocietypublishing.orgresearchgate.net In these studies, the reaction was initiated by 14C-labelled α,α'-azobisisobutyronitrile at 60°C. royalsocietypublishing.org The monomer reactivity ratios were found to be constant over a wide range of benzene concentrations. royalsocietypublishing.org

Toluene (B28343) is another solvent used for the solution copolymerization of styrene and butyl acrylate. psu.edu Kinetic investigations have been performed at 80°C using benzoyl peroxide as the initiator. psu.edu

Table 2: Materials for Solution Copolymerization of Styrene and Butyl Acrylate

| Material | Purification Method | Reference |

| Styrene | Washed with 5% NaOH solution, then distilled water, dried over Na2SO4, and freshly distilled. | psu.edu |

| Butyl Acrylate | Washed with 5% NaOH solution, then distilled water, dried over Na2SO4, and freshly distilled. | psu.edu |

| Benzoyl Peroxide | Recrystallized three times from chloroform. | psu.edu |

| Toluene | Not specified | psu.edu |

This table outlines the materials and their preparation for a typical solution copolymerization experiment.

Suspension polymerization involves dispersing the monomer phase as fine droplets in a continuous aqueous phase. A stabilizer is used to prevent the droplets from coalescing. This method is essentially a bulk polymerization carried out in a multitude of tiny, suspended droplets. The copolymer of styrene and butyl acrylate has been synthesized via suspension polymerization using benzoyl peroxide as an initiator and polyvinyl alcohol as a stabilizing agent. nih.gov This technique has been employed to create fibrous membranes for applications such as oil absorption. nih.govnih.gov

The size of the resulting polymer beads can be influenced by factors such as the stirrer speed and the concentration of the stabilizing agent. In one study, hydrophobic silica (B1680970) was used as a stabilizer, and the average particle diameter was found to decrease with increasing amounts of the stabilizer. scispace.com

Emulsion polymerization is a widely used industrial process for producing styrene-butyl acrylate copolymers, particularly for applications in paints and adhesives. tandfonline.com In this method, the monomers are emulsified in water with the aid of a surfactant. The polymerization is typically initiated by a water-soluble initiator.

In a batch process, all the reactants (monomers, water, surfactant, and initiator) are charged into the reactor at the beginning of the reaction. The batch emulsion copolymerization of styrene and n-butyl acrylate has been investigated in the presence of acrylic and methacrylic acids to study the effect of pH on the kinetics and the distribution of carboxyl groups. epa.govresearchgate.net The reaction rate and conversion were observed to be influenced by the pH of the system. epa.gov Mathematical models have also been developed to describe the batch emulsion copolymerization process. researchgate.net

Semi-batch emulsion copolymerization offers greater control over the copolymer composition and properties compared to a batch process. In this method, some of the reactants are initially charged to the reactor, and the remaining reactants are fed in continuously or in increments over time. This technique is particularly useful for producing copolymers with a homogeneous composition, especially when the reactivity ratios of the comonomers are significantly different. tandfonline.com

Table 3: Variables Investigated in Semi-batch Emulsion Copolymerization of Styrene/Butyl Acrylate

| Variable | Range/Levels Studied | Reference |

| Styrene/Butyl Acrylate Ratio | 10/90 to 90/10 weight ratio | tandfonline.com |

| Methacrylic Acid Content | Varied | tandfonline.com |

| pH | Varied | tandfonline.com |

| Emulsifier Content | Varied | tandfonline.com |

| Chain Transfer Agent Content | Varied | tandfonline.com |

This table presents key variables that have been systematically studied to understand their impact on the properties of styrene-butyl acrylate copolymers produced via semi-batch emulsion polymerization.

Emulsion Copolymerization

Seeded Emulsion Copolymerization

Seeded emulsion copolymerization is a widely employed technique for the synthesis of butyl acrylate-styrene copolymers. This method involves a two-stage process where a "seed" latex, typically a polystyrene or a copolymer latex, is first prepared and then used to initiate the polymerization of the monomer mixture in a subsequent step. This approach offers better control over the particle size and distribution of the final latex.

In a typical seeded semibatch emulsion polymerization, a pre-made seed latex is introduced into the reactor, followed by the continuous or semi-continuous feeding of the butyl acrylate and styrene monomer mixture, along with an initiator. acs.orgepa.gov This process allows for the gradual growth of the polymer particles, leading to a more uniform particle size distribution. The kinetics of the reaction, the formation of gel, the molecular weight distribution (MWD), and the degree of branching are all influenced by the proportion of styrene in the monomer feed. acs.org

Research has shown that increasing the styrene content in a seeded semibatch emulsion polymerization of n-butyl acrylate and styrene can significantly impact the final polymer characteristics. For instance, an increase in styrene from 0% to 10% has been observed to decrease the gel fraction from 55% to almost zero and reduce the level of branching from 14 to 5 branches per 1000 carbon atoms of the polymer backbone. epa.govresearchgate.net This is attributed to the different reactivity ratios of the monomers and the influence of styrene on chain transfer reactions.

The choice of initiator is also critical. Potassium persulfate is a commonly used water-soluble initiator in these systems, typically employed at temperatures around 75°C. acs.orgepa.gov The start-up procedure, including the initial distribution of monomers, surfactant, and initiator, can also affect the polymerization rate, particle size, and copolymer composition. lboro.ac.uk For example, a butyl acrylate-rich initial charge has been found to increase the polymerization rate and reduce particle size. lboro.ac.uk

Dispersion Copolymerization

Dispersion copolymerization is another method used to produce butyl acrylate-styrene copolymers, particularly when a non-aqueous medium is desired. This technique involves polymerizing the monomers in a medium in which they are soluble, but the resulting copolymer is not. A stabilizer is used to prevent the aggregation of the precipitating polymer particles.

An example of this is the dispersion copolymerization of styrene and butyl acrylate in an ethanol (B145695) medium. scientific.net In such a system, benzoyl peroxide (BPO) can be used as the initiator and poly(vinylpyrrolidone) (PVP) as the stabilizer. scientific.net The concentrations of the stabilizer and initiator have been shown to affect the conversion rates, molecular weights, and molecular weight distributions of the resulting copolymers. scientific.net

The kinetics of dispersion copolymerization are complex, with polymerization initiating in the continuous medium and then shifting to the growing polymer particles. acs.org The solubility of the copolymer in the continuous medium is a key factor influencing the process and the final particle size. acs.org The ratio of monomers also plays a significant role; for instance, increasing the butyl acrylate content relative to styrene has been observed to increase the particle size. acs.org

Initiator Systems in Free Radical Copolymerization

Persulfates : Potassium persulfate (KPS) and ammonium (B1175870) persulfate (APS) are water-soluble initiators frequently used in emulsion polymerization. acs.orgepa.govscientific.netmdpi.com They thermally decompose to generate sulfate (B86663) radicals, which initiate polymerization in the aqueous phase or at the particle surface. In seeded emulsion copolymerization of n-butyl acrylate and styrene, KPS is often used at temperatures around 75°C. acs.orgepa.gov The concentration of the persulfate initiator can affect the particle size and its distribution. doaj.org

Benzoyl Peroxide (BPO) : BPO is an oil-soluble organic peroxide commonly used in bulk, solution, and dispersion polymerizations. scientific.netpsu.eduroyalsocietypublishing.orgnih.govprepchem.com It decomposes upon heating to form benzoyloxy radicals, which then initiate polymerization. For example, BPO has been used as an initiator in the dispersion copolymerization of styrene and butyl acrylate in an ethanol medium. scientific.net It has also been employed in the solution copolymerization of these monomers in toluene at 80°C. psu.eduresearchgate.net

Azoisobutyronitrile (AIBN) : AIBN is another oil-soluble initiator that is widely used in various polymerization techniques for butyl acrylate and styrene. cmu.eduscispace.commdpi.comcmu.edutandfonline.com It decomposes into two cyanoisopropyl radicals and a molecule of nitrogen gas. AIBN has been utilized in the bulk free-radical copolymerization of styrene and butyl acrylate at 50°C. scispace.com It is also a common initiator in controlled radical polymerization techniques like RAFT. mdpi.com

The effectiveness of these initiators can be influenced by the polymerization technique and reaction conditions. For example, in emulsion polymerization, redox initiator systems, such as hydrogen peroxide/ascorbic acid, can also be employed to initiate polymerization at lower temperatures. doaj.org

Controlled/Living Radical Copolymerization (CRP/LRP)

To achieve better control over the copolymer architecture, molecular weight, and polydispersity, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of well-defined block copolymers and other complex structures.

Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust and versatile CRP/LRP method for the synthesis of well-defined butyl acrylate-styrene copolymers. This technique involves the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex.

The catalyst system is the cornerstone of ATRP, and for the copolymerization of styrene and butyl acrylate, copper-based complexes with nitrogen-based ligands are predominantly used. semanticscholar.org A common and effective catalyst system consists of a copper(I) halide, such as copper(I) bromide (CuBr), complexed with an amine ligand. cmu.eduacs.org

One widely studied system is CuBr complexed with 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) . cmu.eduacs.orgresearchgate.net This catalyst has been successfully used to copolymerize styrene and n-butyl acrylate, yielding copolymers with controlled composition. cmu.eduacs.org The polymerization kinetics and the resulting polymer characteristics are influenced by the initial concentrations of the catalyst and initiator. cmu.eduacs.org

Another frequently employed ligand is N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) . researchgate.netniscpr.res.inresearchgate.net The Cu/PMDETA catalyst system has been utilized to synthesize well-defined linear and star-like block copolymers of styrene and butyl acrylate. researchgate.net The use of PMDETA can lead to faster polymerization rates compared to bipyridine-based ligands. semanticscholar.orgresearchgate.net The choice of ligand is crucial as it affects the catalyst's activity and the equilibrium between active and dormant species. researchgate.net

The following table summarizes some of the catalyst systems used in the ATRP of butyl acrylate and styrene:

| Catalyst Component | Ligand | Monomers | Polymer Architecture | Reference |

| CuBr | 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) | Styrene, n-Butyl Acrylate | Random Copolymer | cmu.eduacs.org |

| Cu/PMDETA | N,N,N',N'',N''-pentamethyldiethylenetriamine | Styrene, Butyl Acrylate | Linear and Star Block Copolymers | researchgate.net |

| CuCl/PMDETA | N,N,N',N'',N''-pentamethyldiethylenetriamine | Styrene, Butyl Acrylate | Triblock Copolymers | researchgate.net |

A key advantage of ATRP is its ability to synthesize block copolymers by using a pre-formed polymer chain with an active initiator site, known as a macroinitiator, to initiate the polymerization of a second monomer. This approach has been successfully applied to create various block copolymers of butyl acrylate and styrene.

For instance, ABA-type block copolymers can be synthesized using a difunctional macroinitiator. cmu.edu A step-growth polymer like polysulfone with phenolic end groups can be modified to contain activated halogen end groups, which then serve as a macroinitiator for the ATRP of styrene or butyl acrylate. cmu.edu This results in the formation of well-defined poly(styrene-b-sulfone-b-styrene) or poly(butyl acrylate-b-sulfone-b-butyl acrylate) triblock copolymers. cmu.edu

Similarly, a poly(n-butyl acrylate) (PBA) macroinitiator can be synthesized via ATRP and subsequently used to initiate the polymerization of a mixture of methyl methacrylate (B99206) (MMA) and styrene, leading to the formation of PBA-b-P(MMA-r-S) diblock copolymers. nih.gov The synthesis of polyethylene-based block copolymers with styrene and n-butyl acrylate has also been achieved through a tandem strategy combining ethylene (B1197577) "living" polymerization with ATRP, where the resulting polyethylene (B3416737) chain acts as a macroinitiator. epa.gov

The synthesis of these macroinitiators and the subsequent block copolymerization allow for the creation of materials with tailored properties, combining the characteristics of the different polymer blocks.

Table of Compound Names

| Common Name/Abbreviation | Chemical Name |

| Butyl Acrylate | Butyl prop-2-enoate |

| Styrene | Ethenylbenzene |

| Potassium Persulfate (KPS) | Dipotassium peroxodisulphate |

| Ammonium Persulfate (APS) | Diammonium peroxodisulphate |

| Benzoyl Peroxide (BPO) | Dibenzoyl peroxide |

| Azoisobutyronitrile (AIBN) | 2,2'-Azobis(2-methylpropionitrile) |

| Poly(vinylpyrrolidone) (PVP) | Poly(1-vinyl-2-pyrrolidinone) |

| Copper(I) Bromide | Copper(I) bromide |

| 4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) | 4,4'-di(nonan-5-yl)-2,2'-bipyridine |

| N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) | N,N,N',N'',N''-Pentamethyldiethylenetriamine |

| Polysulfone | A family of thermoplastic polymers |

| Methyl Methacrylate (MMA) | Methyl 2-methylprop-2-enoate |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization method that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain. This reversible termination process allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low polydispersity. cmu.eduvot.pl

The choice of the nitroxide mediating agent is crucial for the successful polymerization of butyl acrylate and styrene.

N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (DEPN or SG1): This acyclic nitroxide has proven to be highly efficient for the controlled polymerization of both styrene and acrylates. cmu.eduvot.pl DEPN allows for the synthesis of butyl acrylate-styrene copolymers with a controlled character. cmu.eduresearchgate.net The use of DEPN, often in conjunction with an initiator like 2,2'-azobisisobutyronitrile (AIBN), enables the production of copolymers with a linear increase in number-average molecular weight proportional to monomer conversion and low polydispersity. researchgate.net For instance, controlled free-radical copolymerization of styrene and butyl acrylate has been successfully achieved at 120 °C using the DEPN/AIBN system. researchgate.net The kinetics of polymerization mediated by DEPN have been studied, revealing a pseudo-stationary state where the concentrations of polymeric radicals and DEPN remain nearly constant. cmu.edu This allows for the determination of the equilibrium constant between dormant and active species. cmu.edu The use of a dual-initiator alkoxyamine based on the DEPN moiety has also been explored for preparing block co-polymers. rsc.org

2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): While historically significant and effective for the polymerization of styrene, TEMPO has limitations when it comes to acrylate monomers like butyl acrylate. researchgate.netresearchgate.netpsu.edu Polymerizing acrylates with TEMPO is challenging, often requiring higher temperatures or specific initiating systems. researchgate.netpsu.edu However, research has shown that using a polystyrene macroinitiator end-capped with TEMPO can facilitate the polymerization of n-butyl acrylate. researchgate.net Increasing the steric demand in TEMPO derivatives can lead to more efficient polymerization of both n-butyl acrylate and styrene at lower temperatures, achieving good control over the molecular weight distribution. acs.org For the NMP of n-butyl acrylate in miniemulsion, both SG1 (a derivative of DEPN) and TEMPO have been compared, with models developed to identify optimal conditions for polymerization rate and molecular control. ugent.bersc.org

Below is a data table summarizing the findings for NMP of Butyl Acrylate-Styrene:

| Nitroxide System | Monomers | Key Findings | Citations |

| DEPN (SG1) | Styrene, Butyl Acrylate | Efficient control over copolymerization, leading to low polydispersity and predictable molecular weights. cmu.eduresearchgate.net Enables synthesis of block copolymers. rsc.org | cmu.eduresearchgate.netrsc.org |

| TEMPO | Styrene, Butyl Acrylate | Less effective for acrylates alone, but can be used with a polystyrene macroinitiator. researchgate.net Sterically hindered derivatives show improved performance. acs.org | researchgate.netacs.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be applied to a wide range of monomers under various reaction conditions. rsc.org It relies on a chain transfer agent (RAFT agent) to mediate the polymerization, allowing for the synthesis of polymers with complex architectures and narrow molecular weight distributions. rsc.orgrsc.org

The selection of the RAFT agent is a critical factor in controlling the polymerization of butyl acrylate and styrene.

Trithiocarbonates: These have been identified as highly effective RAFT agents for the polymerization of acrylates and styrenes. mdpi.comuncw.edu Symmetrical bifunctional trithiocarbonates, such as dibenzyl trithiocarbonate (B1256668), have been used to synthesize ABA and BAB block copolymers and random copolymers of styrene and n-butyl acrylate. rsc.orgrsc.org The use of polytrithiocarbonates as RAFT agents allows for the creation of multiblock copolymers with alternating segments of polystyrene and poly(butyl acrylate). mdpi.com The choice of trithiocarbonate can influence the kinetics of the polymerization. uncw.edu For instance, cyanomethyl dodecyl trithiocarbonate (CMDTTC) and dibenzyl trithiocarbonate (DBTTC) have been studied for the RAFT polymerization of butyl acrylate, showing that kinetics are strongly influenced by temperature. uncw.edu The selection of the R and Z groups on the trithiocarbonate RAFT agent (ZC(=S)SR) is crucial for achieving good control over the polymerization of both more activated monomers (MAMs) like styrene and acrylates, and less activated monomers (LAMs). acs.org For the synthesis of block copolymers of styrene and butyl acrylate, trithiocarbonate-based RAFT agents have been successfully employed. rsc.org

The following table summarizes research findings on RAFT polymerization of Butyl Acrylate-Styrene:

| RAFT Agent Type | Specific Agent Example(s) | Key Findings | Citations |

| Trithiocarbonates | Dibenzyl trithiocarbonate, Polytrithiocarbonates, Cyanomethyl dodecyl trithiocarbonate | Excellent control over copolymer architecture (block, random, multiblock). rsc.orgrsc.orgmdpi.com Enables synthesis of well-defined polymers with low polydispersity. diva-portal.org | rsc.orgrsc.orgmdpi.comdiva-portal.org |

Kinetic and Mechanistic Investigations of Butyl Acrylate Styrene Copolymerization

Reaction Kinetics

The study of reaction kinetics in butyl acrylate-styrene copolymerization provides fundamental insights into the rates and influencing factors of the polymerization process.

Determination of Overall Reaction Rate

In emulsion polymerization systems, the reaction rate can be determined by measuring the increase in solid content over time (gravimetry) or by quantifying the concentration of unreacted monomers using gas chromatography (GC). acs.orgacs.orgnih.gov Experimental studies have derived reaction rate equations based on these measurements to predict the rate for each stage of the polymerization. acs.orgacs.orgnih.gov The rate of polymerization (Rp) is influenced by the concentrations of the monomers and the initiator. For the core-shell synthesis of styrene-butyl acrylate (B77674), the experimentally determined reaction rate equation was found to be Rp = k[Styrene]^1.132 [Initiator]^0.5. acs.org

Influence of Initiator Concentration and Type on Reaction Rate

The concentration and type of initiator play a pivotal role in controlling the copolymerization rate. Generally, the reaction rate increases with a higher initiator concentration. acs.org This is because a higher concentration of initiator generates more free radicals, leading to a greater number of propagating polymer chains.

Effect of Monomer Feed Ratio and Conversion on Kinetics

The monomer feed ratio is a critical parameter that directly influences the copolymerization kinetics and the composition of the resulting polymer. Research has shown that in the solution copolymerization of styrene (B11656) and butyl acrylate, increasing the mole fraction of butyl acrylate in the initial feed leads to an increase in the reaction rate. cmu.eduacs.org This is reflected in the kinetic parameter (fKp/Kt)¹/², which increases with a higher butyl acrylate mole fraction.

Table 1: Effect of Butyl Acrylate Mole Fraction in Feed on the Kinetic Parameter

| Mole Fraction of Butyl Acrylate in Feed (fBA) | (fKp/Kt)¹/² |

| 0.2 | 0.00038 |

| 0.4 | 0.00045 |

| 0.5 | 0.00050 |

| 0.6 | 0.00054 |

| 0.8 | 0.00062 |

| Data sourced from studies on solution copolymerization in toluene (B28343) at 80°C. cmu.edu |

As the polymerization progresses and monomer conversion increases, the kinetics can be affected by the "gel effect" or "Trommsdorff-Norrish effect." This phenomenon, characterized by a significant increase in the polymerization rate at high conversions, is due to the increased viscosity of the medium, which hinders the termination reactions of macroradicals. However, this effect can be considerably reduced by conducting the polymerization in a solvent, which lowers the viscosity and enhances macroradical diffusion. cmu.edu The composition of the copolymer and the concentration of the remaining monomers also change with conversion, which in turn affects the instantaneous reaction rate. researchgate.net

Temperature Dependence of Copolymerization Kinetics

Temperature is a key variable that affects the rates of all elementary reactions in copolymerization: initiation, propagation, and termination. Studies on the bulk copolymerization of butyl acrylate and styrene at various temperatures (from 50°C to 170°C) have shown that the monomer reactivity ratios are temperature-dependent. researchgate.netcmu.edu

The reactivity ratio of butyl acrylate (r₁ or rBA) is significantly influenced by temperature, whereas the reactivity ratio of styrene (r₂ or rSty) shows little to no temperature sensitivity. researchgate.net This difference is attributed to the activation energies of the homo- and cross-propagation reactions. researchgate.net Arrhenius relationships have been established to describe this dependence:

ln r₁ = 1.3510 - 1034.1/T

ln r₂ = 0.05919 - 131.6/T (where T is the absolute temperature in Kelvin) researchgate.net

In contrast, studies using Atom Transfer Radical Polymerization (ATRP) for a specific feed ratio (initial styrene feed of 0.510) found the copolymer composition to be independent of temperature, suggesting a possible fortuitous cancellation of the different activation energies involved in this controlled polymerization system. researchgate.net

Table 2: Monomer Reactivity Ratios at Different Temperatures

| Temperature (°C) | r₁ (Butyl Acrylate) | r₂ (Styrene) | Polymerization Method |

| 50 | 0.48 | 0.76 | Bulk |

| 60 | 0.53 | 0.72 | Bulk |

| 110 | 0.82 | 0.68 | Bulk (Thermal) |

| 120 | 0.95 | 0.20 | Bulk |

| 150 | 1.10 | 0.66 | Bulk (Thermal) |

| 170 | 1.14 | 0.65 | Bulk (Thermal) |

| Data compiled from various studies. researchgate.neticm.edu.pl |

Kinetic Analysis Methodologies

A variety of analytical techniques are employed to investigate the kinetics of butyl acrylate-styrene copolymerization.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC (also known as GPC) is used to determine the molecular weight and molecular weight distribution of the copolymers. cmu.eduacs.org While not a direct measure of rate, this information is crucial for understanding the polymerization mechanism and the impact of kinetic parameters on the final polymer structure. mdpi.comcolab.ws

Dilatometry: This classical technique measures the volume contraction of the reaction mixture as monomers are converted to the denser polymer. The rate of volume change is directly proportional to the rate of polymerization. cmu.eduacs.org It has been used to study the seeded emulsion polymerization of butyl acrylate and in controlled free-radical polymerization of styrene and n-butyl acrylate. cmu.eduacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the chemical composition of the copolymer. cmu.educmu.edu This information is essential for calculating monomer reactivity ratios, which are fundamental kinetic parameters that describe how the two monomers add to the growing polymer chain. acs.orgresearchgate.netresearchgate.netgla.ac.uk

Polymerization Mechanisms

The copolymerization of butyl acrylate and styrene can proceed through several mechanisms, primarily depending on the reaction conditions and the types of initiators and catalysts used.

Free Radical Polymerization: This is the most common and commercially significant mechanism. It involves three main steps: initiation, propagation, and termination. In solution or bulk polymerization, an initiator (like benzoyl peroxide or AIBN) thermally decomposes to form primary radicals. These radicals then attack monomer molecules to initiate polymer chains. cmu.eduresearchgate.net The growing macroradicals then propagate by adding alternatingly or randomly to butyl acrylate and styrene monomers. The process is typically described by the terminal model, which considers the reactivity of the terminal radical on the growing chain. researchgate.net Termination occurs through the combination or disproportionation of two growing chains.

Emulsion Polymerization: In this heterogeneous system, polymerization occurs primarily within monomer-swollen polymer particles dispersed in an aqueous phase. researchgate.net A water-soluble initiator generates radicals in the aqueous phase, which then enter micelles or polymer particles to initiate polymerization. dtic.milresearchgate.net This compartmentalization of radicals allows for both high polymerization rates and high molecular weights to be achieved simultaneously. researchgate.net The mechanism can be complex, involving particle nucleation, particle growth, and the transport of monomers from droplets to particles through the aqueous phase. dtic.mil Semicontinuous seeded emulsion polymerization is a specific technique used to create core-shell structures. acs.orgacs.orgnih.gov

Atom Transfer Radical Polymerization (ATRP): ATRP is a type of controlled or "living" radical polymerization that allows for the synthesis of copolymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The mechanism involves a reversible deactivation process, where a transition metal complex (e.g., CuBr/bipyridine) catalyzes the reversible transfer of a halogen atom between the catalyst and the dormant polymer chain. acs.orgcmu.eduresearchgate.net This establishes a dynamic equilibrium between a very small concentration of active, propagating radicals and a large majority of dormant species. scielo.brcmu.edu This controlled process minimizes irreversible termination reactions, and studies confirm that the copolymerization proceeds via carbon-centered free radicals, similar to conventional free-radical polymerization. acs.orgresearchgate.net

Fundamental Free Radical Mechanism in Copolymerization

The free radical copolymerization of butyl acrylate and styrene follows a well-established mechanism involving initiation, propagation, and termination steps. fujifilm.com The process is typically initiated by the thermal or photochemical decomposition of an initiator, such as benzoyl peroxide or 2,2′-azobisisobutyronitrile (AIBN), to generate primary radicals. royalsocietypublishing.orgscispace.com

Initiation: The primary radicals react with monomer molecules (styrene or butyl acrylate) to form a growing polymer chain with a radical end.

Propagation: The chain radical then adds to other monomer units in a repeating cycle. Four propagation reactions are possible in a binary copolymerization system like butyl acrylate and styrene:

A styryl radical adding a styrene monomer.

A styryl radical adding a butyl acrylate monomer.

A butyl acrylate radical adding a butyl acrylate monomer.

A butyl acrylate radical adding a styrene monomer.

The relative rates of these reactions are determined by the monomer reactivity ratios, r₁ (styrene) and r₂ (butyl acrylate). Studies have reported reactivity ratios for the styrene-butyl acrylate system, with values varying depending on the polymerization conditions. For instance, at 50°C in bulk polymerization, reactivity ratios were determined to be approximately 0.48 for styrene and 0.15 for butyl acrylate. royalsocietypublishing.orgscispace.com This indicates that a styryl radical prefers to add to a styrene monomer, and a butyl acrylate radical also prefers to add to a styrene monomer.

Termination: The growth of polymer chains is terminated by the reaction of two growing radicals, either by combination (coupling) or disproportionation. fujifilm.com The cross-termination reaction, where a styryl radical reacts with a butyl acrylate radical, has been found to occur more rapidly than the self-termination reactions of two styryl or two butyl acrylate radicals. royalsocietypublishing.org

| r₁ (Styrene) | r₂ (Butyl Acrylate) | Temperature (°C) | Polymerization System | Reference |

|---|---|---|---|---|

| 0.48 | 0.15 | Not Specified | Benzoyl peroxide initiated | royalsocietypublishing.org |

| 0.68 ≤ r₁ ≤ 0.82 | 0.22 ≤ r₂ ≤ 0.26 | Not Specified | ATRP, CuBr/dNbpy catalyst | cmu.eduacs.org |

Mechanisms of Controlled/Living Radical Copolymerization (e.g., Reversible Activation-Deactivation, Degenerative Chain Transfer)

To overcome the limitations of conventional free radical polymerization, such as poor control over molecular weight and broad molecular weight distributions, controlled/living radical polymerization (CLRP) techniques have been developed. frontiersin.org These methods introduce a dynamic equilibrium between active (propagating) and dormant polymer chains, allowing for the synthesis of well-defined copolymers. cmu.eduresearchgate.net Three main CLRP techniques have been successfully applied to the copolymerization of butyl acrylate and styrene: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. google.com

Nitroxide-Mediated Polymerization (NMP): NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer radical, forming a dormant alkoxyamine species. vot.plnih.gov The reversible cleavage of the C-O bond in the alkoxyamine regenerates the propagating radical and the nitroxide. vot.pl This reversible activation-deactivation process maintains a low concentration of active radicals, suppressing termination reactions. cmu.eduresearchgate.net For the copolymerization of styrene and butyl acrylate, nitroxides like N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) have proven effective. researchgate.net

Atom Transfer Radical Polymerization (ATRP): ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically a copper(I) halide with a nitrogen-based ligand. cmu.eduacs.org The catalyst activates a dormant species (an alkyl halide) to generate a propagating radical and a higher oxidation state metal complex. The radical can then propagate before being deactivated by the higher oxidation state metal complex. nih.gov This reversible activation-deactivation cycle allows for controlled polymerization. cmu.edu The copolymerization of styrene and n-butyl acrylate has been successfully controlled using a CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine (dNbpy) catalytic system. cmu.eduacs.org

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a chain transfer agent, typically a thiocarbonylthio compound like a dithioester or trithiocarbonate (B1256668), to mediate the polymerization via a degenerative chain transfer process. acs.orgresearchgate.net The propagating radical adds to the RAFT agent, forming an intermediate radical which then fragments to release a new radical that can initiate polymerization and a dormant polymeric RAFT agent. This process ensures that most polymer chains have a RAFT agent end-group, allowing for the controlled growth of the polymer. researchgate.net RAFT has been used for the bulk and emulsion copolymerization of styrene and butyl acrylate, yielding copolymers with controlled molecular weights and narrow polydispersities. acs.org

Analysis of Side Reactions and Their Impact on Polymerization Control (e.g., Chain Transfer, Termination Reactions, β-hydrogen abstraction)

Side reactions can significantly affect the kinetics and control of butyl acrylate-styrene copolymerization, leading to deviations from ideal behavior and influencing the final polymer architecture.

Chain Transfer: Chain transfer reactions involve the termination of a growing polymer chain and the initiation of a new one by transferring a hydrogen atom from a monomer, solvent, or polymer chain to the radical end. wpmucdn.com Chain transfer to monomer is a known side reaction in acrylate polymerization. polimi.it In the case of butyl acrylate, hydrogen abstraction can occur from the butyl ester group. polimi.it These reactions can lower the average molecular weight of the resulting polymer. wpmucdn.com

Termination Reactions: While controlled/living radical polymerization techniques significantly reduce the rate of termination, they cannot be completely eliminated. acs.org Irreversible termination reactions can still occur, particularly at higher temperatures and conversions. acs.org In the ATRP of styrene and butyl acrylate, non-linear semilogarithmic plots of monomer conversion versus time suggest the presence of irreversible termination reactions. cmu.eduacs.org The contribution of these termination reactions tends to decrease at lower temperatures. acs.org

β-Hydrogen Abstraction (Backbiting): A significant side reaction in acrylate polymerization is intramolecular chain transfer, also known as backbiting. polimi.itmdpi.com This involves the abstraction of a hydrogen atom from the polymer backbone by the radical at the chain end, typically via a six-membered ring transition state. polimi.it This process leads to the formation of a more stable mid-chain radical. polimi.itmdpi.com The mid-chain radical can then reinitiate polymerization, leading to the formation of short-chain branches. polimi.it While less prevalent in styrene polymerization, the presence of butyl acrylate in the copolymer introduces the possibility of backbiting, which can impact the linearity and properties of the final polymer. The formation of mid-chain radicals can also lead to β-scission, a process that breaks the polymer chain and can result in the formation of macromonomers. mdpi.com

Particle Nucleation and Growth Mechanisms in Heterogeneous Systems (e.g., Homogeneous, Micellar, Droplet-initiated Nucleation)

In heterogeneous polymerization systems, such as emulsion and miniemulsion polymerization, the formation and growth of polymer particles are critical steps that determine the final latex properties. The copolymerization of butyl acrylate and styrene in such systems can proceed through several nucleation mechanisms.

Micellar Nucleation: This is the classical mechanism in emulsion polymerization, where the initiator decomposes in the aqueous phase to form oligomeric radicals. lboro.ac.ukacs.org These radicals then enter surfactant micelles that are swollen with monomer, initiating polymerization and forming polymer particles. lboro.ac.ukscielo.org.pe Given the low water solubility of both styrene and butyl acrylate, micellar nucleation is a dominant mechanism when the surfactant concentration is above its critical micelle concentration (CMC). lboro.ac.ukscielo.org.pe

Homogeneous Nucleation: In systems with low surfactant concentration or for monomers with some water solubility, oligomeric radicals formed in the aqueous phase can propagate until they reach a critical chain length and precipitate. acs.orgacs.org These precipitated chains are then stabilized by surfactant molecules to form primary particles. researchgate.net While styrene and butyl acrylate have low water solubility, homogeneous nucleation can still occur, particularly in surfactant-free or surfactant-deficient systems. scielo.org.peresearchgate.net

Droplet-initiated Nucleation: In conventional emulsion polymerization, nucleation within the large monomer droplets is generally considered negligible due to their low surface area compared to micelles. However, in miniemulsion polymerization, the monomer droplets are much smaller (50-500 nm) and are stabilized by a combination of a surfactant and a co-stabilizer (ultrahydrophobe). acs.org This large surface area of the droplets allows them to effectively capture radicals from the aqueous phase, making droplet nucleation the primary mechanism for particle formation. acs.org

The growth of the polymer particles occurs through the polymerization of monomer that diffuses from the monomer droplets through the aqueous phase to the particles. rsc.org The interplay between reaction kinetics and particle growth is complex and influences the final particle size distribution, molecular weight, and copolymer composition. acs.org

| Nucleation Mechanism | Description | Dominant Conditions | Reference |

|---|---|---|---|

| Micellar Nucleation | Radicals enter monomer-swollen surfactant micelles, initiating polymerization. | Emulsion polymerization with surfactant concentration > CMC. | lboro.ac.ukscielo.org.pe |

| Homogeneous Nucleation | Oligomeric radicals precipitate from the aqueous phase to form primary particles. | Surfactant-free or low surfactant concentration systems. | acs.orgresearchgate.net |

| Droplet-initiated Nucleation | Radicals enter stabilized, sub-micron monomer droplets. | Miniemulsion polymerization. | acs.org |

Monomer Reactivity Ratios and Copolymer Compositional Control

Determination of Monomer Reactivity Ratios (rSt, rBA)

The monomer reactivity ratios, rSt and rBA, are critical parameters that describe the relative preference of a growing polymer chain ending in a styrene (B11656) or butyl acrylate (B77674) unit to add the same or the other monomer. These ratios are defined as rSt = kStSt / kStBA and rBA = kBABA / kBASt, where k represents the propagation rate constants for the addition of the respective monomers.

The composition of the resulting copolymer is a fundamental piece of data required to determine the reactivity ratios. Several analytical techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) being among the most prominent.

¹H NMR and ¹³C NMR Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful, non-destructive techniques for determining the composition of styrene-butyl acrylate copolymers. niscpr.res.inmagritek.com By integrating the characteristic signals of the protons or carbons from the styrene and butyl acrylate units in the copolymer, the molar ratio of the two monomers can be accurately calculated. researchgate.netrsc.org For instance, the aromatic protons of the styrene units and the protons of the ester group in butyl acrylate provide distinct signals that can be quantified. niscpr.res.inkpi.ua This method is widely used due to its accuracy and the detailed structural information it provides.

Gas Chromatography (GC): GC can be utilized to determine the concentration of unreacted monomers in the polymerization mixture at various time points. acs.org By knowing the initial monomer feed composition and measuring the residual monomer concentrations, the amount of each monomer incorporated into the copolymer can be calculated, thereby revealing the copolymer composition.

Once the copolymer composition is determined for a series of initial monomer feed ratios, various computational methods can be applied to estimate the monomer reactivity ratios. These methods aim to fit the experimental data to the copolymer composition equation.

Linear methods, while historically significant, are often criticized for potential inaccuracies. mdpi.comacs.org Non-linear methods are generally considered more reliable.

Fineman-Ross (F-R) Method: This is a linear graphical method that rearranges the copolymerization equation into a linear form. frontiersin.orgrsc.orgresearchgate.net While widely used, it can be sensitive to experimental errors and the choice of which monomer is designated as monomer 1. mdpi.com

Kelen-Tudos (K-T) and Extended Kelen-Tudos Methods: These are modifications of the Fineman-Ross method that introduce a constant to spread the data points more evenly, reducing bias. frontiersin.orgrsc.org The Kelen-Tudos method is a graphical approach that often provides more reliable results than the F-R method. researchgate.net

Nonlinear Error-in-Variables-Model (EVM): This is a statistically robust nonlinear least-squares method that accounts for errors in both the monomer feed and copolymer composition measurements. It is considered one of the most accurate methods for determining reactivity ratios. nih.gov

Other methods that have been employed include the inverted Fineman-Ross (IFR), Mao-Huglin, Ordinary Least Squares (OLS), and Generalized Least Squares (GLS) methods. frontiersin.orgresearchgate.net

Table 1: Computational Methods for Reactivity Ratio Estimation

| Method | Type | Description |

|---|---|---|

| Fineman-Ross (F-R) | Linear | A graphical method that linearizes the copolymer composition equation. frontiersin.orgrsc.orgresearchgate.net |

| Kelen-Tudos (K-T) | Linear (Modified) | A refinement of the F-R method that introduces a constant to improve data distribution and reduce bias. frontiersin.orgrsc.org |

| Extended Kelen-Tudos | Linear (Modified) | A further extension of the K-T method. researchgate.net |

| Nonlinear Error-in-Variables (EVM) | Nonlinear | A robust statistical method that accounts for errors in all variables, providing highly accurate estimations. nih.gov |

| Mao-Huglin | Linear | Another linearization method for determining reactivity ratios. researchgate.net |

| Ordinary Least Squares (OLS) | Statistical | A standard regression technique applied to linearized forms of the copolymerization equation. researchgate.net |

| Generalized Least Squares (GLS) | Statistical | An extension of OLS that can handle more complex error structures. researchgate.net |

The monomer reactivity ratios for the styrene and butyl acrylate system are not constant but are influenced by the polymerization method and reaction conditions such as temperature.

Free Radical Polymerization (FRP): In conventional free radical polymerization, the reactivity ratios are influenced by temperature. For instance, in bulk polymerization, reactivity ratios have been determined at various temperatures ranging from 50°C to 120°C. kpi.ua One study reported rSt = 0.95 and rBA = 0.20 at 90°C. frontiersin.org

Atom Transfer Radical Polymerization (ATRP): ATRP is a controlled radical polymerization technique that allows for the synthesis of well-defined copolymers. Studies have shown that the reactivity ratios in ATRP can differ from those in conventional FRP. For the styrene/n-butyl acrylate system, reactivity ratios have been reported in the range of 0.68 ≤ rSt ≤ 0.82 and 0.22 ≤ rBA ≤ 0.26. cmu.edu Another study using CuBr/PMDETA as the catalytic system determined rSt = 1.24 and rBA = 0.71 using the Kelen-Tudos method. frontiersin.org

Nitroxide-Mediated Polymerization (NMP): In NMP, another controlled radical polymerization method, the reactivity ratios for styrene and butyl acrylate have been reported to be in the range of 0.60–1.2 for rSt and 0.16–0.29 for rBA at 120°C in solution. frontiersin.org

Table 2: Monomer Reactivity Ratios for Styrene (St) and Butyl Acrylate (BA) under Various Conditions

| Polymerization Method | Temperature (°C) | rSt | rBA | Source |

|---|---|---|---|---|

| Free Radical Polymerization (FRP) | 90 | 0.95 | 0.20 | frontiersin.org |

| Atom Transfer Radical Polymerization (ATRP) | 110 | 0.68 - 0.82 | 0.22 - 0.26 | frontiersin.orgcmu.edu |

| Atom Transfer Radical Polymerization (ATRP) | Not Specified | 1.24 | 0.71 | frontiersin.org |

| Nitroxide-Mediated Polymerization (NMP) | 120 | 0.60 - 1.2 | 0.16 - 0.29 | frontiersin.org |

Control of Copolymer Composition

The initial monomer feed ratio is a primary determinant of the instantaneous copolymer composition, which is the composition of the polymer being formed at any given moment. rsc.org According to the Mayo-Lewis equation, the instantaneous mole fraction of a monomer in the copolymer is a function of the monomer feed composition and the reactivity ratios.

As the copolymerization proceeds, the monomer feed composition changes because one monomer is consumed more rapidly than the other. This change in the monomer feed ratio, in turn, causes the instantaneous copolymer composition to evolve over the course of the reaction. kpi.ua

For example, in the styrene-butyl acrylate system, since rSt is typically greater than rBA, styrene is generally incorporated into the copolymer at a higher rate relative to its concentration in the feed compared to butyl acrylate. This leads to a depletion of styrene in the monomer feed as the conversion increases. Consequently, the instantaneous copolymer composition becomes richer in butyl acrylate at higher conversions. This compositional drift results in a final polymer product that is a mixture of copolymer chains with varying compositions, which can significantly impact the material's properties. researchgate.net

Achievement of Compositional Homogeneity vs. Gradient Structures

The distribution of monomer units along a polymer chain dictates the macroscopic properties of the resulting material. In the copolymerization of butyl prop-2-enoate (butyl acrylate) and styrene, the final architecture can range from compositionally homogeneous (or uniform) copolymers to gradient copolymers, where the monomer composition changes progressively along the chain. uq.edu.au

Gradient Copolymers: This structure arises naturally in many free-radical polymerizations because of the difference in reactivity ratios between the two monomers. uq.edu.au One monomer is consumed more rapidly than the other, leading to a drift in the composition of the monomer feed over the course of the reaction. uq.edu.au Consequently, the polymer chains formed are richer in the more reactive monomer at the beginning of the polymerization and richer in the less reactive monomer towards the end. uq.edu.au These gradient copolymers are a distinct class of material, different from both random and block copolymers, and can exhibit unique properties such as broad glass transition temperatures and improved mechanical performance, combining the elasticity of butyl acrylate with the high Young's modulus of styrene. uq.edu.auresearchgate.net

Compositional Homogeneity: Achieving a copolymer with a uniform distribution of monomer units requires overcoming the natural composition drift. Several strategies can be employed:

Controlled Monomer Feeding: In semibatch emulsion polymerization processes, a carefully designed monomer feed policy can maintain a constant monomer ratio in the reaction zone, resulting in a copolymer of constant composition. tandfonline.com

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allow for the synthesis of compositionally uniform copolymers. researchgate.net These methods suppress certain termination reactions, enabling better control over the growth of polymer chains and the incorporation of monomers. researchgate.net

The tendency for a system to form a gradient or uniform copolymer is fundamentally governed by the monomer reactivity ratios (r). For the styrene/butyl acrylate system, the reactivity ratios vary depending on the polymerization method and conditions.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (Styrene) | r2 (Butyl Acrylate) | Temperature (°C) | Polymerization Method | Reference |

|---|---|---|---|---|---|---|

| Styrene | Butyl Acrylate | 0.832 | 0.164 | 50 | Bulk | kpi.ua |

| Styrene | Butyl Acrylate | 0.95 | 0.20 | 90 | Bulk (FRP) | frontiersin.org |

| Styrene | Butyl Acrylate | 0.68 - 0.82 | 0.22 - 0.26 | 110 | ATRP | frontiersin.orgcmu.edu |

FRP: Free Radical Polymerization; ATRP: Atom Transfer Radical Polymerization

Since both r1 and r2 are less than 1 (or close to 1 for r1), the system tends toward random copolymerization, but the significant difference between r1 and r2 (styrene being more reactive with its own radical) still causes compositional drift in a simple batch process. fiveable.me

Identification and Application of Azeotropic Compositions

In copolymerization, an azeotropic composition refers to a specific monomer feed ratio where the resulting instantaneous copolymer composition is identical to the feed composition. When this condition is met, the monomer feed ratio does not change as the reaction progresses, leading to a compositionally homogeneous copolymer.

For the styrene-butyl acrylate system, achieving a true azeotrope is not typical under standard bulk or solution polymerization. However, in emulsion polymerization, a "pseudo-azeotropic" state can be achieved. tandfonline.com This phenomenon does not rely on the inherent reactivity ratios alone but also leverages the partitioning of the monomers between the aqueous and organic phases. By carefully adjusting the initial amount of water in a batch emulsion process, the different solubilities of styrene and butyl acrylate in the water phase can be manipulated. tandfonline.com This manipulation alters the monomer concentrations at the site of polymerization (the micelles or polymer particles) in such a way that a constant composition polymer is produced, mimicking azeotropic behavior. tandfonline.com This method provides a practical route to producing compositionally uniform copolymers in a simple batch process without the need for complex monomer feeding strategies. tandfonline.com

Investigation of Molecular Weight Dependence on Copolymer Composition

The question of whether the composition of a copolymer is dependent on its molecular weight is of significant academic and industrial interest. For the styrene/butyl acrylate system, this relationship has been investigated by synthesizing copolymers of varying molecular weights and analyzing their composition. kpi.ua

One study systematically varied the molecular weight of the copolymers by conducting bulk polymerizations at 50°C and 90°C in the presence of a chain transfer agent (CTA), mercapto ethanol (B145695), which lowers the resulting molecular weight. kpi.ua The composition of the copolymers was then precisely determined using 1H NMR. The research concluded that for the styrene/butyl acrylate system, there is no significant molecular-weight dependence of the copolymer composition, particularly at 90°C where molecular weights differed by a factor of 5 to 10 without a discernible change in reactivity ratios. kpi.ua

A small molecular-weight dependence was noted at 50°C, but this was attributed to differences in propagation rate constants at very short chain lengths (approximately 20 monomer units). kpi.ua For higher molecular weight polymers, the composition was found to be independent of chain length. kpi.ua This finding simplifies the modeling and control of these copolymerization reactions, as the target composition can be achieved without needing to precisely control the molecular weight in the same process. kpi.ua

| Temperature (°C) | Condition | r(Styrene) | r(Butyl Acrylate) |

|---|---|---|---|

| 50 | Without CTA (Higher MW) | 0.832 | 0.164 |

| 50 | With CTA (Lower MW) | 0.682 | 0.174 |

| 90 | Without CTA (Higher MW) | 0.95 | 0.20 |

| 90 | With CTA (Lower MW) | ~0.95 | ~0.20 |

Data adapted from a study on the molecular-weight dependence of styrene/butyl acrylate copolymers. The similarity in reactivity ratios (r) at 90°C with and without a Chain Transfer Agent (CTA) demonstrates the lack of molecular weight dependence. kpi.uafrontiersin.org

Microstructure and Architecture of Poly Butyl Acrylate Co Styrene

The arrangement of butyl acrylate (B77674) and styrene (B11656) monomer units along the polymer chain defines the copolymer's architecture. This architecture can be broadly categorized into several classifications, each achievable through different synthetic strategies and resulting in distinct material properties.

Statistical (Random) Copolymers

In statistical copolymers, the monomer units are distributed randomly along the polymer chain. The synthesis of these copolymers is often achieved through conventional free-radical polymerization or controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netcmu.edu The randomness of the monomer sequence is governed by the reactivity ratios of the comonomers.

Microwave-assisted emulsion copolymerization has also been employed for the synthesis of poly(styrene-co-butyl acrylate), offering a method to accelerate the reaction. ntnu.no The properties of these random copolymers, such as the glass transition temperature (Tg), are influenced by the comonomer ratio. researchgate.net

Table 1: Examples of Statistical Poly(butyl acrylate-co-styrene) Synthesis

| Polymerization Technique | Initiator/Catalyst System | Key Findings |

|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | CuBr/4,4′-di(5-nonyl)-2,2′-bipyridine | Composition was consistent with a simple terminal model analysis. cmu.eduacs.org |

| Conventional Radical Polymerization | AIBN | Resulted in a clear, amorphous polymer with a styrene fraction of 0.58. cmu.edu |

Block Copolymers (e.g., Di-block, Tri-block, Multi-block)

Block copolymers consist of long sequences, or blocks, of one monomer followed by a block of another. For poly(butyl acrylate-co-styrene), this can include di-block (polystyrene-b-poly(n-butyl acrylate)), tri-block (polystyrene-b-poly(n-butyl acrylate)-b-polystyrene), and multi-block architectures. researchgate.netacs.org These structures are typically synthesized using controlled/"living" polymerization techniques that allow for the sequential addition of monomers.

Controlled radical polymerization methods like RAFT and ATRP are effective for creating these well-defined block copolymers. researchgate.netacs.org Anionic polymerization is another powerful method, though it requires stringent reaction conditions, especially for acrylate monomers. mdpi.comprinceton.eduacs.org

Table 2: Synthesis of Poly(butyl acrylate-co-styrene) Block Copolymers

| Copolymer Architecture | Polymerization Technique | Initiator/Catalyst System | Resulting Polymer Characteristics |

|---|---|---|---|

| Polystyrene-b-poly(n-butyl acrylate)-b-polystyrene (Tri-block) | RAFT Emulsion Polymerization | Amphiphilic macroRAFT agent | Well-controlled triblock copolymers produced within four hours. researchgate.net |

| Poly(styrene)-b-poly(t-butyl acrylate) (Di-block) | Atom Transfer Radical Polymerization (ATRP) | CuBr/N,N,N′,N″,N″-pentamethyldiethylenetriamine | Predictable molecular weights and low polydispersities (Mw/Mn < 1.3). cmu.edu |

Graft Copolymers

Graft copolymers are a type of branched copolymer where chains of one monomer are grafted onto a backbone chain of another monomer. In the case of poly(butyl acrylate-g-styrene), polystyrene chains are attached to a poly(butyl acrylate) backbone. mdpi.comcmu.edu

One common synthesis approach involves the "grafting from" method, where a poly(butyl acrylate) backbone is first synthesized with reactive sites. These sites then initiate the polymerization of styrene to form the grafts. researchgate.netmdpi.com This can be achieved through free-radical polymerization by incorporating a comonomer with a reactive group into the backbone. mdpi.com Another method is the "macromonomer" technique, where a polystyrene chain with a polymerizable end group is copolymerized with butyl acrylate monomers. acs.org

Table 3: Synthesis of Poly(butyl acrylate-g-styrene) Copolymers

| Synthesis Method | Backbone/Macromonomer | Grafting Monomer | Key Findings |

|---|---|---|---|

| Free-Radical Polymerization ("Grafting from") | Poly(butyl acrylate-co-glycidyl (meth)acrylate) | Styrene | Grafting efficiencies of about 35% were achieved. researchgate.netmdpi.comnih.gov |

Star-shaped Copolymers

Star-shaped copolymers consist of several polymer chains (arms) linked to a central core. cmu.edu These arms can be composed of poly(butyl acrylate), polystyrene, or blocks of both. The synthesis of star-shaped copolymers can generally be approached in two ways: the "arm-first" method and the "core-first" method.

In the "arm-first" approach, linear polymer arms are synthesized first and then attached to a multifunctional core molecule or cross-linked with a divinyl compound. amazonaws.comrsc.orgsemanticscholar.org The "core-first" method involves initiating the polymerization of the monomers from a multifunctional initiator, leading to the simultaneous growth of all arms from the central core. iarjset.com

Table 4: Synthesis Strategies for Star-shaped Poly(butyl acrylate-co-styrene)

| Synthesis Approach | Description | Example |

|---|---|---|

| "Arm-first" | Linear polymer arms are synthesized first and then linked to a core. | Synthesis of miktoarm star copolymers by cross-linking two kinds of linear macroinitiators with divinylbenzene (B73037). amazonaws.com |

Monomer Sequence Distribution

The distribution of monomer units within the copolymer chain significantly impacts its properties. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating this sequence distribution.

Spectroscopic Analysis of Sequence Distribution (e.g., 1H NMR, 13C NMR for triad (B1167595) sequences)

Both ¹H and ¹³C NMR spectroscopy can provide detailed information about the microstructure of poly(butyl acrylate-co-styrene), including the determination of triad sequences. A triad consists of three adjacent monomer units, and its environment influences the chemical shifts of the nuclei within the central unit.

For instance, a styrene (S) unit can be surrounded by two other styrene units (SSS), a styrene and a butyl acrylate unit (SSB or BSS), or two butyl acrylate units (BSB). Similarly, a butyl acrylate (B) unit can exist in BBB, BBS (or SBB), and SBS triads. The relative intensities of the NMR signals corresponding to these different triads allow for a quantitative analysis of the monomer sequence distribution.

While specific chemical shift assignments for all triad sequences in poly(butyl acrylate-co-styrene) are not always compiled in a single source and can vary with solvent and temperature, the literature provides examples of how these analyses are conducted. For instance, in copolymers of styrene and other acrylates, the aromatic protons of styrene and the ester group protons of the acrylate are often analyzed in ¹H NMR to determine copolymer composition. In ¹³C NMR, the carbonyl carbon of the butyl acrylate and the quaternary carbon of the styrene are particularly sensitive to the local environment and can be used to identify different triad sequences. cmu.edu

Table 5: General Regions for NMR Analysis of Poly(butyl acrylate-co-styrene) Microstructure

| Nucleus | NMR Type | Typical Chemical Shift Region (ppm) | Information Gained |

|---|---|---|---|

| Protons on Styrene Aromatic Ring | ¹H NMR | 6.5 - 7.5 | Copolymer composition |

| Methylene Protons (-OCH₂-) of Butyl Acrylate | ¹H NMR | 3.8 - 4.2 | Copolymer composition |

| Quaternary Carbon of Styrene | ¹³C NMR | ~145 | Styrene-centered triad sequences |

Correlation between Reactivity Ratios and Sequence Distribution

The sequence distribution of monomer units in a copolymer is a direct consequence of the monomer reactivity ratios. For the copolymerization of styrene (monomer 1) and butyl acrylate (monomer 2), the reactivity ratios (r1 and r2) indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer.

In the case of poly(butyl acrylate-co-styrene), the reactivity ratios have been determined for different polymerization methods. For atom transfer radical polymerization (ATRP), the reactivity ratios have been reported to be in the range of 0.68 ≤ r1 ≤ 0.82 and 0.22 ≤ r2 ≤ 0.26. cmu.eduacs.orgfrontiersin.org For conventional free radical polymerization (FRP), the reactivity ratios are approximately r1 = 0.95 and r2 = 0.20. frontiersin.org

Since both r1 and r2 are less than 1, the copolymerization has a tendency towards alternation, but because they are not close to zero, a random or statistical distribution of monomer units is more descriptive. The product of the reactivity ratios (r1r2) being less than 1 further supports the formation of a random copolymer. frontiersin.org The fact that r1 is consistently greater than r2 indicates that a growing polymer chain with a styrene radical at its end has a higher tendency to add another styrene monomer than a chain ending in a butyl acrylate radical has to add another butyl acrylate monomer. This suggests that styrene is more readily incorporated into the polymer backbone compared to butyl acrylate. frontiersin.org

The interplay of these reactivity ratios governs the sequence distribution of the monomer units along the copolymer chain. This distribution, in turn, significantly influences the macroscopic properties of the material. A more random distribution, as suggested by the reactivity ratios, results in a copolymer with properties that are an average of the two homopolymers, rather than distinct blocks of each.

| Polymerization Method | Reactivity Ratio of Styrene (r1) | Reactivity Ratio of Butyl prop-2-enoate (r2) | Product of Reactivity Ratios (r1r2) | Implied Copolymer Structure |

|---|---|---|---|---|

| Atom Transfer Radical Polymerization (ATRP) | 0.68 – 0.82 | 0.22 – 0.26 | 0.15 – 0.21 | Random/Statistical |

| Free Radical Polymerization (FRP) | ~0.95 | ~0.20 | ~0.19 | Random/Statistical |

Crosslinking Phenomena and Gel Formation

Crosslinking in poly(butyl acrylate-co-styrene) refers to the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. This process results in the formation of a gel, which is an insoluble and infusible material.

Mechanisms and Control of Crosslinking

Crosslinking in poly(butyl acrylate-co-styrene) can be achieved through several mechanisms, which can be broadly categorized as intentional crosslinking through the use of crosslinking agents and inherent crosslinking due to side reactions.

Intentional Crosslinking:

A common method to induce crosslinking is by incorporating a monomer with two or more reactive double bonds, known as a crosslinking agent, during polymerization. For styrene-acrylate systems, divinylbenzene (DVB) is a frequently used crosslinking agent. The presence of DVB leads to the formation of a crosslinked network, and the degree of crosslinking can be controlled by the concentration of DVB added. researchgate.net

Another approach involves the use of functional monomers that can undergo post-polymerization crosslinking reactions. For instance, methacrylic acid can be incorporated into the polymer backbone. The carboxylic acid groups can then be crosslinked through dehydration reactions. google.com Similarly, glycidyl (B131873) methacrylate (B99206) can be used, with the epoxy groups providing sites for crosslinking reactions. mdpi.com

Inherent Crosslinking and Control:

Crosslinking can also occur without the addition of a specific crosslinking agent, particularly in acrylate polymerizations, through chain transfer to polymer followed by termination by combination. This is a form of self-crosslinking. In some systems, hydrogen atom transfer (HAT) between the side chains of the monomers and reactive radicals can also lead to the formation of crosslinked structures. european-coatings.com

The extent of crosslinking can be controlled by several factors. The concentration of the initiator plays a role; a constant and controlled initiator concentration can help minimize uncontrolled crosslinking. mdpi.com In graft copolymerization, adding a large excess of one monomer (e.g., styrene) can also reduce the probability of crosslinking. mdpi.com The use of chain-transfer agents during polymerization is another strategy to regulate molecular weight and minimize uncontrolled crosslinking. mdpi.com

Quantification of Gel Fraction